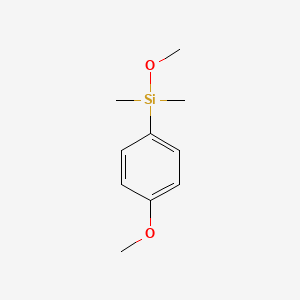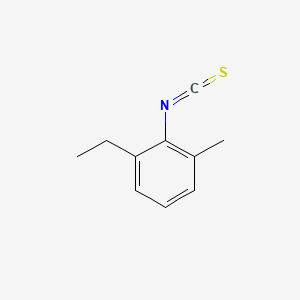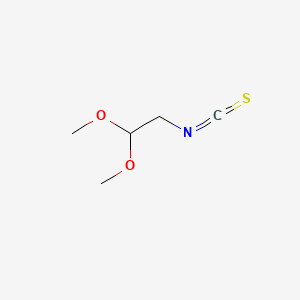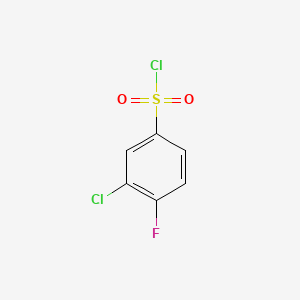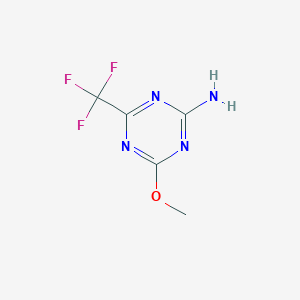
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine
Overview
Description
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. It is characterized by the presence of a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position on the triazine ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds, such as sulfonylurea herbicides, inhibit plant amino acid synthesis by targeting the enzyme acetohydroxyacid synthase (ahas) .
Mode of Action
Similar compounds inhibit the ahas enzyme, which is crucial for the synthesis of essential amino acids in plants .
Biochemical Pathways
By inhibiting the ahas enzyme, similar compounds disrupt the synthesis of essential amino acids, affecting various downstream processes in plants .
Result of Action
Similar compounds cause a deficiency of essential amino acids in plants, leading to growth inhibition and eventually plant death .
Action Environment
It is known that similar compounds have high leachability and mobility in the environment .
Biochemical Analysis
Biochemical Properties
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly in the context of herbicide activity. It interacts with enzymes such as acetolactate synthase (ALS), inhibiting its activity. This inhibition disrupts the biosynthesis of branched-chain amino acids, which is crucial for the growth and development of plants . The compound’s interaction with ALS is a key factor in its herbicidal properties, leading to the suppression of weed growth.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, the compound inhibits cell division and growth by disrupting the synthesis of essential amino acids. This leads to stunted growth and eventual cell death in target weeds . Additionally, the compound can influence cell signaling pathways and gene expression, further contributing to its herbicidal effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of acetolactate synthase (ALS). By binding to the active site of ALS, the compound prevents the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of branched-chain amino acids . This inhibition leads to a depletion of these amino acids, disrupting protein synthesis and cellular metabolism, ultimately causing cell death in susceptible plants.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific environmental factors such as light and temperature . Long-term studies have shown that the compound can have persistent effects on cellular function, with prolonged exposure leading to sustained inhibition of ALS and continued suppression of plant growth.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed a range of responses. At low doses, the compound exhibits minimal toxicity, but at higher doses, it can cause adverse effects such as reproductive and developmental toxicity . These findings highlight the importance of careful dosage management in the application of this compound to minimize potential risks to non-target organisms.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a herbicide metabolite. It interacts with enzymes involved in the detoxification and degradation of herbicides, such as cytochrome P450 monooxygenases . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing the overall metabolic balance within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects on cellular function . Its distribution is influenced by factors such as tissue permeability and the presence of binding sites, which determine its localization and accumulation patterns.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications . Its localization can affect its function, with specific compartments providing the necessary environment for its interaction with target biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, methanol, and trifluoromethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Step-by-Step Process:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-deficient nature of the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted triazines, while hydrolysis can produce simpler amine and methoxy derivatives.
Scientific Research Applications
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It finds applications in the production of agrochemicals, dyes, and advanced materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-chloro-1,3,5-triazine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Contains a methyl group instead of a trifluoromethyl group.
2-Amino-4-methoxy-6-ethyl-1,3,5-triazine: Features an ethyl group in place of the trifluoromethyl group.
Uniqueness
4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c1-13-4-11-2(5(6,7)8)10-3(9)12-4/h1H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLDILWYLGLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201198 | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5311-05-7 | |
| Record name | 4-Methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5311-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005311057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2-amine, 4-methoxy-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-6-(trifluoromethyl)-1,3,5-triazin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
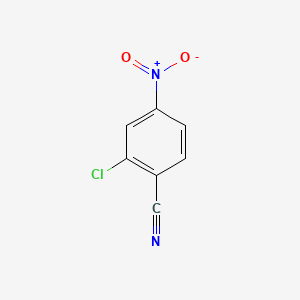
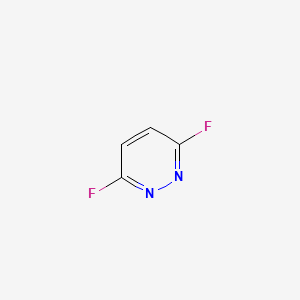
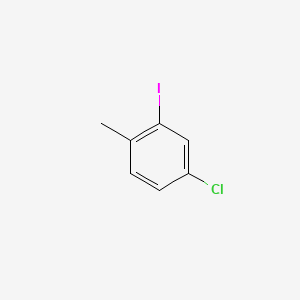
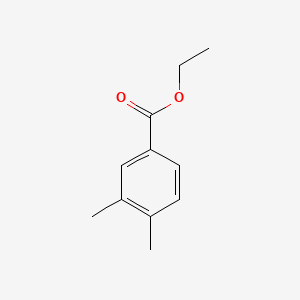
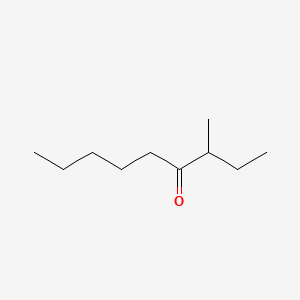
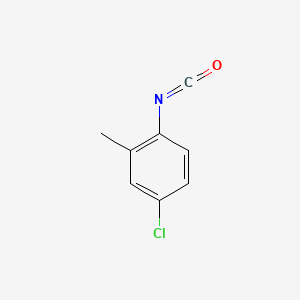
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)


